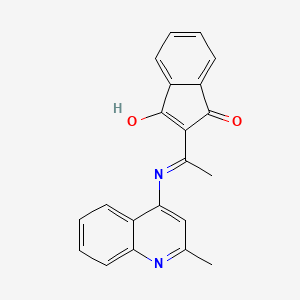

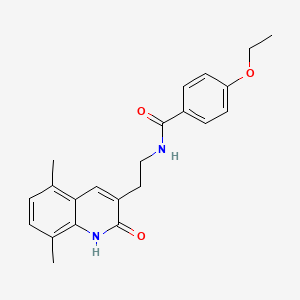

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide , commonly referred to as Quinoxaline Derivative , is a nitrogen-containing heterocyclic compound. It exhibits versatile pharmacological properties and has found applications in both pharmaceutical and industrial contexts. Quinoxaline derivatives have been synthesized using green chemistry principles, making them environmentally friendly. Notably, several quinoxaline-containing drugs, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics in the market .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods, including condensation reactions between o-phenylene diamines and 1,2-dicarbonyl compounds. These reactions yield quinoxaline (C8H6N2), a white crystalline powder with wide-ranging applications in natural products and pharmaceutical ingredients .

Chemical Reactions Analysis

- Anti-Cancer & Anti-Proliferative Activity : Quinoxaline derivatives have shown promise as anti-cancer agents. Researchers have designed novel series of quinoxaline-amino-phenyl derivatives as bromodomain and extra-terminal (BET) protein inhibitors, targeting BRD4. These compounds hold potential for cancer treatment . Anti-Microbial Activity : Some quinoxaline derivatives demonstrate antimicrobial properties, which could be explored further for infectious disease management . Anti-Convulsant Activity : Certain quinoxaline compounds exhibit anti-convulsant effects, warranting investigation for neurological disorders . Anti-Tuberculosis, Anti-Malarial, and Anti-Leishmanial Activities : Quinoxaline derivatives have been evaluated against these diseases, offering potential therapeutic avenues . Anti-HIV Activity : Research has explored quinoxaline derivatives as anti-HIV agents, although further studies are needed . Anti-Inflammatory and Anti-Oxidant Activities : Quinoxaline compounds may have anti-inflammatory and antioxidant effects .

Future Directions

This review serves as a valuable reference for researchers exploring the multifunctional properties of quinoxaline derivatives . For further details, refer to the cited literature.

: Bala Aakash, V., Ramalakshmi, N., Bhuvaneswari, S., Sankari, E., & Arunkumar, S. (2022). Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. Russian Journal of Bioorganic Chemistry, 48, 657–677. Read more

properties

IUPAC Name |

(E)-4-(dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-23(2)11-6-10-19(25)21-15-7-5-12-24(14-15)18-13-20-16-8-3-4-9-17(16)22-18/h3-4,6,8-10,13,15H,5,7,11-12,14H2,1-2H3,(H,21,25)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPMRQCHKYNELM-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(Dimethylamino)-N-(1-quinoxalin-2-ylpiperidin-3-yl)but-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)

![4-tert-butyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2529111.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2529115.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2529117.png)

![5-Bromo-4-{4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2529118.png)

![2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B2529122.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2-morpholin-4-ylethyl)ethanediamide](/img/structure/B2529124.png)

![3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2529126.png)

![3-Benzoyl-6-ethoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2529127.png)